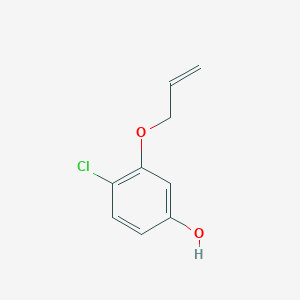

3-Allyloxy-4-chlorophenol

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

83613-31-4 |

|---|---|

分子式 |

C9H9ClO2 |

分子量 |

184.62 g/mol |

IUPAC 名称 |

4-chloro-3-prop-2-enoxyphenol |

InChI |

InChI=1S/C9H9ClO2/c1-2-5-12-9-6-7(11)3-4-8(9)10/h2-4,6,11H,1,5H2 |

InChI 键 |

ZGCPUSUFPJOUQN-UHFFFAOYSA-N |

规范 SMILES |

C=CCOC1=C(C=CC(=C1)O)Cl |

产品来源 |

United States |

Synthetic Methodologies for 3 Allyloxy 4 Chlorophenol and Its Structural Analogues

Strategies for Phenolic Allylation and Ether Formation

The introduction of an allyl group to a phenol (B47542), a process known as O-allylation, is a fundamental step in the synthesis of allyloxy phenols. This can be achieved through several methods, each with its own advantages in terms of yield, selectivity, and reaction conditions.

The Williamson ether synthesis is a classic and widely used method for preparing ethers, including phenyl allyl ethers. universiteitleiden.nl This reaction involves the deprotonation of a phenol by a base to form a phenoxide ion, which then acts as a nucleophile and attacks an allyl halide (e.g., allyl bromide or allyl chloride) to form the desired allyl ether. universiteitleiden.nlnih.gov

In a typical procedure for the synthesis of a related compound, 1-allyl-2-(allyloxy)-5-bromo-3-nitrobenzene, 2-allyl-4-bromo-6-nitrophenol is treated with allyl bromide in the presence of potassium carbonate as the base and acetone (B3395972) as the solvent. The mixture is heated to reflux to drive the reaction to completion. nih.gov Similarly, the synthesis of O-(3-allyloxy-4-chlorophenyl) chlorothioformate begins with 3-allyloxy-4-chlorophenol, which is dissolved in a solution of sodium hydroxide (B78521) in water. prepchem.com This indicates that the precursor, this compound, was likely synthesized via a similar base-catalyzed allylation of 4-chlorophenol (B41353).

The choice of base is crucial and can influence the reaction's efficiency. Common bases include alkali metal hydroxides (like sodium hydroxide) and carbonates (like potassium carbonate). nih.govprepchem.com The solvent also plays a significant role, with polar aprotic solvents like acetone or dimethylformamide (DMF) often being employed.

Several phenyl ethers can be prepared under solvent-free conditions at room temperature by grinding a mixture of the phenol, an alkyl bromide, anhydrous potassium carbonate, and an organic base as a catalyst. researchgate.net This method offers a more environmentally friendly and convenient procedure for the protection of phenols. researchgate.net

Table 1: Examples of Base-Catalyzed Phenolic Allylation

| Phenolic Substrate | Allylating Agent | Base | Solvent | Product | Reference |

| 2-allyl-4-bromo-6-nitrophenol | Allyl bromide | K₂CO₃ | Acetone | 1-allyl-2-(allyloxy)-5-bromo-3-nitrobenzene | nih.gov |

| This compound | Thiophosgene (B130339) | NaOH | Water/Chloroform | O-(3-allyloxy-4-chlorophenyl) chlorothioformate | prepchem.com |

| Phenol | Alkyl bromide | K₂CO₃ / Organic Base | Solvent-free | Phenyl ether | researchgate.net |

To enhance reaction rates and yields, modern techniques such as ultrasonication have been applied to organic synthesis. Ultrasound irradiation can promote chemical reactions by generating localized high temperatures and pressures through acoustic cavitation. nih.gov This method has been successfully used for the synthesis of various heterocyclic compounds and other organic molecules, often leading to shorter reaction times, higher yields, and greater purity compared to conventional methods. nih.govksu.edu.sarsc.org

While a specific protocol for the ultrasonication-assisted synthesis of this compound is not detailed in the provided search results, the application of ultrasound has been shown to be effective in similar N-alkylation and S-alkylation reactions, often under phase transfer conditions. ksu.edu.saresearchgate.net For instance, the synthesis of mono-N-alkyl aromatic amines and 2-alkylthio derivatives of hetaryl thiols has been successfully achieved with high to excellent yields under ultrasonic irradiation at room temperature. ksu.edu.sa These examples suggest that an ultrasonication-assisted approach could be a viable and efficient method for the O-allylation of 4-chlorophenol to produce this compound. The use of ultrasound can reduce reaction times from hours to minutes, making the process more energy-efficient and environmentally friendly. rsc.org

Phase transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases. mdpi.com It is particularly useful for reactions involving a water-soluble reactant and an organic-soluble reactant. In the context of allylation, PTC can facilitate the transfer of the phenoxide anion from an aqueous or solid phase to an organic phase where the allyl halide is present. mdpi.com This methodology is known to be efficient, environmentally friendly, and can lead to high yields and selectivity under mild conditions. mdpi.comcrdeepjournal.org

The synthesis of allyloxy alcohols, which are structurally related to allyloxy phenols, has been optimized using PTC. mdpi.com For example, the synthesis of 4-allyloxybutan-1-ol from butane-1,4-diol and allyl chloride was achieved with high yield (88%) and selectivity (98%) using 50% aqueous sodium hydroxide, cyclohexane (B81311) as the solvent, and methyl(n-octyl)₃N⁺Br⁻ as the phase transfer catalyst. mdpi.com This approach minimizes the formation of by-products from the hydrolysis of allyl chloride. mdpi.com

Phase-transfer catalysis has also been employed in the asymmetric epoxidation of allylic alcohols to form α,β-epoxyketones using a chiral phase-transfer catalyst and sodium hypochlorite. nih.govresearchgate.net This demonstrates the versatility of PTC in reactions involving allyl compounds. The key advantage of PTC is its ability to increase reaction rates and yields while often using inexpensive bases like sodium hydroxide. crdeepjournal.orgphasetransfer.com

Precursor Synthesis and Intermediate Transformations for Analogues

The synthesis of structural analogues of this compound often requires the preparation of specifically substituted precursors and subsequent chemical transformations.

Substituted hydroxyphenyl aldehydes are important intermediates in the synthesis of various complex organic molecules. One common method for their preparation is the ortho-formylation of phenols. The Duff reaction is a classic method for achieving this, though its mechanism is not fully understood. researchgate.net More modern approaches involve transition-metal-catalyzed C-H hydroxylation, which allows for the streamlined synthesis of ortho-substituted phenols. researchgate.net

For instance, 3-allyloxy-4-hydroxybenzaldehyde can be synthesized from o-allyloxyphenol and chloral (B1216628) in the presence of finely powdered sodium carbonate. prepchem.com The resulting intermediate is then treated with potassium hydroxide in methanol (B129727) to yield the final product. prepchem.com Another approach involves the ruthenium-catalyzed oxidative C-H coupling reaction of phenols with aldehydes to produce 2-acylphenol compounds. nih.gov

Table 2: Synthesis of a Substituted Hydroxyphenyl Aldehyde

| Starting Material | Reagents | Intermediate | Final Product | Reference |

| o-allyloxyphenol | 1. Chloral, Na₂CO₃ 2. KOH, Methanol | 2-allyloxy-4-(1-hydroxy-2-trichloro-ethyl)-phenol | 3-allyloxy-4-hydroxybenzaldehyde | prepchem.com |

Chlorophenols are a class of organochlorides of phenol that serve as versatile precursors in organic synthesis. wikipedia.org There are 19 different chlorophenols, depending on the number and position of chlorine atoms on the benzene (B151609) ring. wikipedia.org These compounds are produced by the electrophilic halogenation of phenol with chlorine and are commonly used as pesticides, herbicides, and disinfectants. wikipedia.org

In synthetic chemistry, chlorophenols are valuable starting materials for the preparation of more complex molecules. For example, 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol, an intermediate in the synthesis of a G-protein-coupled receptor 40 agonist, is synthesized from 2-chloro-1-fluoro-4-(trifluoromethyl)benzene and resorcinol (B1680541) at high temperatures. mdpi.com Similarly, 3-(3,5-dichloro-4-hydroxyphenoxy)-4-chlorophenol has been synthesized from 4-iodophenol (B32979) through a multi-step process that includes a copper-catalyzed Ullmann reaction with 3-methoxyphenol. mdpi.com

The reactivity of the chlorine atom(s) and the hydroxyl group on the chlorophenol ring allows for a variety of chemical transformations, making them important building blocks in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. mdpi.comunl.pt

Advanced Synthetic Techniques for Related Allyloxy-Chlorinated Aromatic Systems

Modern synthetic chemistry continually seeks to streamline reaction sequences and enhance efficiency. The following sections delve into two such advanced approaches for the synthesis of allyloxy-chlorinated aromatic compounds, which are structural relatives of this compound.

One-Pot Multi-Bond Forming Reactions

While a direct one-pot, two-bond forming reaction involving simultaneous chlorination and O-allylation of a phenol to directly yield a product like this compound is not yet prominently documented, the principles of tandem reactions can be applied to structurally related systems. For instance, a hypothetical one-pot synthesis could involve the initial chlorination of a suitable phenolic precursor, followed by the in-situ O-allylation of the newly formed chlorophenol. This would necessitate a careful selection of reagents and reaction conditions to ensure compatibility between the two distinct reaction steps.

A related concept is the chemoselective tandem reaction of a system with multiple electrophiles and nucleophiles, where the reaction outcome is controlled by parameters such as temperature. nih.gov This approach allows for sequential reactions like allylation and cross-coupling to occur in a single pot by adjusting the thermal conditions to favor one reaction over the other. nih.gov Such strategies underscore the potential for developing sophisticated one-pot syntheses for complex molecules like this compound.

Microwave-Assisted Synthetic Protocols for Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. ijnrd.org By utilizing microwave irradiation, it is possible to achieve rapid and uniform heating of the reaction mixture, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. ijnrd.orgtsijournals.comorgchemres.org

The Williamson ether synthesis, a classical method for preparing ethers, is particularly amenable to microwave assistance. This is highly relevant for the synthesis of allyloxy-chlorinated aromatics, which are essentially aryl allyl ethers. For example, the synthesis of 1-Allyloxy-4-chlorobenzene, a structural isomer of a derivative of the target compound, can be achieved with a 98% yield by reacting 4-Chlorophenol with allyl bromide in the presence of potassium carbonate in acetone under reflux conditions. chemicalbook.com While this specific example uses conventional heating, the principles are directly transferable to a microwave-assisted protocol, which would be expected to proceed much faster.

A study on the microwave-assisted Claisen rearrangement of the structurally similar compound 1-allyloxy-4-methoxybenzene provides insight into the effects of microwave irradiation on related systems. researchgate.netrsc.org In this work, the substrate was heated under solvent-free conditions to 170°C. The results demonstrated that microwave heating could influence the product distribution, in this case increasing the yield of a 4-methoxyphenol (B1676288) by-product nearly fourfold compared to conventional oil-bath heating. rsc.org This highlights the potential for microwaves to not only accelerate reactions but also to alter their outcomes, a factor that must be considered when developing synthetic protocols.

The table below summarizes typical conditions for microwave-assisted synthesis of aryl ethers, which are analogous to the synthesis of this compound derivatives.

| Reactants | Base/Catalyst | Solvent | Power (W) | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|---|---|

| Phenols and Alkyl Halides | Sodium Hydroxide | None (Solvent-free) | N/A | Room Temp | < 5 min | 78-100 |

| Phenols and Alkyl Halides | K2CO3/KOH/TBAB | None (Solvent-free) | N/A | N/A | 45-100 sec | High |

| Phenols and Dimethyl Sulfate | Potassium Carbonate | Acetone | N/A | N/A | N/A | Good to Excellent |

| Alcohols and Aryl Halides | Potassium Carbonate | DMSO | N/A | N/A | N/A | N/A |

| 1-allyloxy-4-methoxybenzene (rearrangement) | None | None (Solvent-free) | N/A | 170 | 60-240 min | By-product formation influenced by microwave |

Reactivity and Transformational Chemistry of 3 Allyloxy 4 Chlorophenol and Its Analogs

Pericyclic Rearrangements: Claisen Rearrangement Studies

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction, categorized as a chemrxiv.orgchemrxiv.org-sigmatropic rearrangement. byjus.com When applied to allyl aryl ethers, such as 3-Allyloxy-4-chlorophenol, it facilitates the intramolecular transfer of the allyl group from the oxygen atom to a carbon atom on the aromatic ring. quora.com This thermal rearrangement typically yields o-allylphenols through a concerted mechanism. libretexts.orglibretexts.org

The substitution pattern on the phenyl ring of allyl aryl ethers significantly influences the outcome of the Claisen rearrangement, particularly its regioselectivity. byjus.com For meta-substituted ethers, the electronic nature of the substituent is a primary determinant of the migration pathway. chemrxiv.orgstackexchange.com Electron-donating groups tend to favor the migration of the allyl group to the position further away from the substituent, whereas electron-withdrawing groups favor migration to the closer ortho position. chemrxiv.orgresearchgate.net In the case of this compound, the molecule possesses a meta-directing allyloxy group and a para-directing chloro group relative to the potential rearrangement sites. The electronic effects of these substituents govern the relative stability of transition states and intermediates, thereby controlling the product distribution. stackexchange.com

While electronics play a major role, steric factors are generally considered less significant in determining the regioselectivity of this reaction. stackexchange.com Population analysis studies have indicated that the carbon atom on the aromatic ring that forms the major isomer typically has a higher negative atomic charge. chemrxiv.org

Stereoselectivity in Claisen rearrangements can be controlled, especially in more complex systems. For instance, a stereoretentive para-Claisen-Cope rearrangement of chiral aryl-allyl ethers has been reported to achieve excellent chirality transfer, yielding products with high enantiomeric excess. researchgate.net The reaction often proceeds through a highly ordered, chair-like six-membered transition state, which accounts for the high degree of stereoselectivity observed in many cases. organic-chemistry.orgscielo.org.bo Intramolecular chelation, for example with a magnesium alkoxide, can also enforce a specific conformation in the transition state, leading to high diastereoselectivity. nih.gov

Table 1: Effect of Substituent Electronics on Regioselectivity in Meta-Substituted Allyl Phenyl Ethers

| Substituent Type | Preferred Migration Position | Rationale |

| Electron-Donating | Ortho position further from the substituent | Stabilization of the transition state leading to this isomer. |

| Electron-Withdrawing | Ortho position closer to the substituent | Stabilization of the transition state leading to this isomer. |

The thermal Claisen rearrangement of an allyl aryl ether is an intramolecular, concerted pericyclic reaction. quora.com The process involves the simultaneous breaking of the oxygen-allyl carbon bond and the formation of a new carbon-carbon bond between the terminal carbon of the allyl group and an ortho-carbon of the phenyl ring. libretexts.orglibretexts.org This occurs via a cyclic, six-membered transition state. libretexts.orglibretexts.org

While the reaction can be induced thermally, often requiring high temperatures (around 250 °C), it can also be accelerated by catalysts. libretexts.orgchempedia.info Lewis acids are known to catalyze the rearrangement, allowing it to proceed under milder conditions. byjus.com For example, iodine has been shown to be an effective catalyst for the Claisen rearrangement of allyl aryl ethers. researchgate.net Transition metal complexes, such as those involving palladium, can also dramatically lower the required reaction temperature. scielo.org.bo These catalysts function by coordinating to the ether oxygen, which facilitates the C-O bond cleavage and promotes the rearrangement. nih.gov In some catalyzed pathways, the mechanism may shift from a purely concerted pericyclic reaction to a stepwise process involving ion pairs. nih.gov

Derivatization Reactions at Phenolic and Allylic Sites

The structure of this compound offers multiple reactive sites for chemical modification. The phenolic hydroxyl group, the terminal double bond of the allyl group, and the aromatic ring itself can all be targeted for derivatization, enabling the synthesis of a wide range of functional molecules.

The phenolic hydroxyl group of this compound is a prime site for derivatization to form thiocarbamates. One common method involves the reaction of the phenol (B47542) with a thiocyanate in the presence of a catalyst, followed by hydrolysis or alcoholysis. researchgate.net Alternatively, the phenol can be reacted with phosgene derivatives or their equivalents to form a chloroformate intermediate, which can then be treated with a primary or secondary amine and a source of sulfur. A more modern and atom-economical approach involves the transition metal-catalyzed carbonylation of the corresponding amine in the presence of a thiol. researchgate.net For instance, palladium or nickel complexes can catalyze the oxidative coupling of thiols with secondary amines and carbon monoxide to generate thiocarbamates selectively. researchgate.net

Once an O-allyl thiocarbamate is formed, it can undergo further transformations. Photolysis of O-allyl N-phenylthiocarbamates, for example, can induce a chemrxiv.orgresearchgate.net-allyl migration from the oxygen atom to the sulfur atom, yielding the isomeric S-allyl thiocarbamate through a concerted process. researchgate.net This is analogous to the thio-Claisen rearrangement, where an allyl phenyl sulfide rearranges to an o-allylthiophenol. researchgate.net

The allyloxy group in this compound is a versatile handle for creating polymerizable monomers. The terminal double bond can participate in various addition reactions. For instance, it can be converted into an epoxy group through reaction with an oxidizing agent like 3-chloroperoxybenzoic acid. researchgate.net This bis-epoxy functionalized molecule can then serve as a monomer in ring-opening polymerizations.

Another strategy involves using the phenolic hydroxyl group to attach an initiator for controlled radical polymerization techniques. For example, the hydroxyl group can be esterified with a molecule like 2-bromo-2-methylpropionyl bromide to install an initiator for Atom Transfer Radical Polymerization (ATRP). researchgate.net The resulting molecule, containing both the ATRP initiator site and the reactive allyl group, can be used to synthesize well-defined polymers with terminal allyloxy functionality. These terminal allyl groups on the resulting macromonomers can then be used for subsequent cross-linking reactions or further modifications, such as hydrosilylation or bromination. researchgate.net

Catalytic Transformations of Chlorophenols in Chemical Systems

The chlorine atom on the aromatic ring of this compound represents a key site for catalytic transformations, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds. Chlorophenols, and aryl chlorides in general, are common substrates in a variety of transition-metal-catalyzed cross-coupling reactions. urfu.ruresearchgate.net

Palladium- and copper-based catalytic systems are widely used for these transformations. For example, the Suzuki coupling reaction can be employed to replace the chlorine atom with an alkyl or aryl group by reacting it with an organoboron compound. Similarly, the Sonogashira coupling allows for the introduction of an alkyne group. urfu.ru The Buchwald-Hartwig amination provides a route to form carbon-nitrogen bonds, substituting the chlorine with an amine. researchgate.net These reactions are fundamental in organic synthesis for building complex molecular architectures from simpler chlorophenol precursors. researchgate.net

Beyond cross-coupling, the chlorophenol moiety can undergo other catalytic transformations. Reductive dehalogenation can replace the chlorine atom with a hydrogen, a reaction that can be achieved using various catalysts and hydrogen sources. In biological systems and environmental contexts, chlorophenols can be transformed by microorganisms. nih.gov For example, anaerobic bacteria have been shown to perform reductive dehydroxylation and dechlorination of chlorinated hydroquinones, indicating that catalytic removal of both hydroxyl and chloro groups is feasible in certain chemical systems. nih.gov

Oxidation Reactions and Reactive Intermediate Formation

The oxidation of this compound is a complex process due to the presence of two primary reactive sites: the phenolic hydroxyl group and the allylic double bond. The reaction pathways and the resulting intermediates are highly dependent on the nature of the oxidizing agent and the reaction conditions.

Oxidation of the Phenolic Moiety:

The phenolic group is susceptible to oxidation, typically proceeding through a one-electron transfer mechanism to form a phenoxy radical. This radical is a key reactive intermediate that can undergo several subsequent reactions. The presence of the chlorine atom and the allyloxy group on the aromatic ring influences the stability and reactivity of this intermediate.

In processes like Fenton's reaction (using H₂O₂ and an iron catalyst), hydroxyl radicals (•OH) are potent oxidizing species that can attack the phenol. nih.gov The initial step is often the abstraction of the hydrogen atom from the hydroxyl group, generating a 3-allyloxy-4-chlorophenoxy radical. This radical is resonance-stabilized, with the unpaired electron delocalized over the aromatic ring. This delocalization can lead to the formation of various resonance structures, which in turn direct subsequent reactions.

Further oxidation of the phenoxy radical can lead to the formation of quinone-type structures. wikipedia.org Specifically, the formation of a p-benzoquinone derivative is plausible, although the substitution pattern of this compound would result in a substituted benzoquinone. Oxidative coupling reactions are also a common pathway for phenol oxidation, where two phenoxy radicals can dimerize or oligomerize, forming C-C or C-O linkages. nih.govwikipedia.org This can lead to the formation of complex polyphenolic structures.

Oxidation of the Allyl Group:

The double bond in the allyl group is also a site for oxidation. Strong oxidizing agents can cleave the double bond, leading to the formation of aldehydes or carboxylic acids. For example, ozonolysis would cleave the double bond to yield corresponding carbonyl compounds.

Alternatively, allylic oxidation can occur, where the carbon atom adjacent to the double bond is oxidized. This can lead to the formation of an α,β-unsaturated carbonyl compound or an allylic alcohol. Reagents like selenium dioxide are known to effect allylic oxidation. thieme-connect.de

The interplay between the oxidation of the phenolic ring and the allyl group can lead to a diverse array of products. The initial site of oxidation will likely depend on the specific oxidant used.

| Oxidizing Agent | Potential Reactive Site | Primary Intermediates | Potential Final Products |

| Fenton's Reagent (H₂O₂/Fe²⁺) | Phenolic hydroxyl group | 3-Allyloxy-4-chlorophenoxy radical, Hydroxylated derivatives | Substituted benzoquinones, Ring-opened carboxylic acids, Coupling products |

| Ozone (O₃) | Allyl double bond, Phenolic ring | Ozonide | Aldehydes, Carboxylic acids |

| Selenium Dioxide (SeO₂) | Allylic C-H bond | Allylic selenite ester | α,β-Unsaturated aldehyde or ketone |

| Hypervalent Iodine Reagents | Phenolic hydroxyl group | Aryloxyiodonium(III) intermediate | Quinones, Iodonium ylides |

Halogenation and Dehalogenation Processes

Halogenation:

The halogenation of this compound can occur at two distinct sites: the aromatic ring and the allylic double bond. The reaction conditions will determine the regioselectivity of the halogenation.

Electrophilic Aromatic Halogenation: The aromatic ring of this compound is activated towards electrophilic substitution by the electron-donating hydroxyl (after conversion to phenoxide in basic media) and allyloxy groups. These groups are ortho-, para-directing. However, the para position is blocked by the chlorine atom. Therefore, electrophilic halogenation is expected to occur at the ortho positions relative to the hydroxyl and allyloxy groups. The presence of a Lewis acid catalyst is typically required for the halogenation of aromatic rings with halogens like chlorine and bromine. libretexts.org

Halogenation of the Allyl Group: The double bond of the allyl group readily undergoes electrophilic addition with halogens such as chlorine (Cl₂) and bromine (Br₂). libretexts.orglumenlearning.com This reaction proceeds through a cyclic halonium ion intermediate. libretexts.orglumenlearning.comlibretexts.orgleah4sci.comucalgary.ca The nucleophilic attack of the halide ion on this intermediate occurs from the backside, resulting in anti-addition of the halogen atoms across the double bond. libretexts.orglumenlearning.comlibretexts.orgucalgary.ca This reaction is generally fast and does not require a catalyst. Under radical conditions, particularly with a low concentration of the halogen, allylic halogenation can occur, where a hydrogen atom at the allylic position is substituted by a halogen. openochem.orgyoutube.comyoutube.com

| Reaction Type | Reagent and Conditions | Reactive Site | Intermediate | Product |

| Electrophilic Aromatic Halogenation | X₂ (X = Cl, Br), Lewis Acid | Aromatic Ring | Sigma Complex (Arenium ion) | Ortho-halogenated this compound |

| Electrophilic Addition to Alkene | X₂ (X = Cl, Br), Inert Solvent | Allyl Double Bond | Cyclic Halonium Ion | Vicinal Dihalide |

| Radical Allylic Halogenation | N-Bromosuccinimide (NBS), Radical Initiator | Allylic C-H Bond | Allyl Radical | Allylic Bromide |

Dehalogenation:

Dehalogenation of this compound involves the removal of the chlorine atom from the aromatic ring. This is a reductive process and is of significant interest in the context of environmental remediation of chlorinated organic compounds.

Reductive dehalogenation can be achieved using various methods, including catalytic hydrogenation. In this process, a catalyst, often palladium on carbon (Pd/C), is used in the presence of a hydrogen source to replace the chlorine atom with a hydrogen atom. researchgate.net

Microbial dehalogenation is another important pathway. Certain anaerobic microorganisms can utilize chlorinated phenols as electron acceptors in a process called dehalorespiration, effectively removing the chlorine atom. asm.org For instance, some bacteria are known to dehalogenate chlorophenols at the meta position. asm.org

Oxidative dehalogenation can also occur during oxidative coupling reactions. The formation of a phenoxy radical can lead to a redistribution of electron density in the aromatic ring. If the unpaired electron is located on the carbon atom bearing the chlorine, it can lead to the elimination of a chloride ion. acs.orgaminer.orgacs.org

| Dehalogenation Method | Reagents/Conditions | Mechanism | Product |

| Catalytic Hydrogenation | H₂, Pd/C | Reductive cleavage of C-Cl bond | 3-Allyloxyphenol |

| Microbial Dehalogenation | Anaerobic microorganisms | Enzymatic reductive dehalogenation | 3-Allyloxyphenol |

| Oxidative Dehalogenation | Oxidizing agents (e.g., enzymes, birnessite) | Free-radical mediated elimination | Varies, can lead to hydroxylated and coupled products |

Spectroscopic Characterization and Structural Elucidation Methodologies

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations. The IR spectrum of 3-Allyloxy-4-chlorophenol would exhibit characteristic absorption bands corresponding to its specific functional groups. okstate.edu

Key expected vibrational modes include:

O-H Stretch: A strong, broad band in the 3200-3600 cm⁻¹ region, characteristic of the phenolic hydroxyl group. The broadening is due to hydrogen bonding. udel.edu

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the allyl group appear just below 3000 cm⁻¹.

C=C Stretches: Aromatic ring C=C stretching gives rise to several bands in the 1450-1600 cm⁻¹ region. nih.gov The C=C stretch of the allyl group is expected as a weaker band around 1645 cm⁻¹.

C-O Stretches: Two distinct C-O stretching bands are expected: one for the aromatic C-O of the phenol (B47542) around 1200-1260 cm⁻¹ and another for the alkyl-aryl ether linkage around 1020-1075 cm⁻¹. udel.edu

C-Cl Stretch: The C-Cl stretching vibration for an aryl chloride typically appears in the 1000-1100 cm⁻¹ region. okstate.edu

The following table summarizes the expected characteristic IR absorption bands.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Phenolic O-H Stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | 3010 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| Alkene C=C Stretch | ~1645 | Weak to Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| Phenolic C-O Stretch | 1200 - 1260 | Strong |

| Ether C-O Stretch | 1020 - 1075 | Strong |

| Aromatic C-Cl Stretch | 1000 - 1100 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge (m/z) ratio. It provides information about the molecular weight and the fragmentation pattern of the compound.

For this compound (C₉H₉ClO₂), the molecular weight can be calculated. The most critical feature in its mass spectrum will be the isotopic pattern of the molecular ion peak due to the presence of chlorine, which has two stable isotopes: ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two peaks:

Molecular Ion Peak (M⁺): at an m/z corresponding to the molecule with ³⁵Cl.

M+2 Peak: at an m/z two units higher, with an intensity approximately one-third that of the M⁺ peak. whitman.edu

Common fragmentation pathways for this molecule would include:

Loss of the Allyl Group: Cleavage of the C-O ether bond can lead to the loss of an allyl radical (•C₃H₅), resulting in a significant fragment ion.

Loss of Chlorine: The C-Cl bond can break to lose a chlorine radical (•Cl), forming another prominent ion. docbrown.info

Other Fragmentations: Further fragmentation of the primary ions can occur, leading to smaller characteristic fragments, such as the loss of CO or other rearrangements common to phenols and ethers. libretexts.org

The table below outlines the expected major ions in the mass spectrum.

| m/z Value | Identity of Ion | Fragmentation Pathway |

|---|---|---|

| 184/186 | [C₉H₉ClO₂]⁺ (Molecular Ion) | Parent Molecule |

| 143/145 | [M - C₃H₅]⁺ | Loss of allyl radical |

| 149 | [M - Cl]⁺ | Loss of chlorine radical |

| 41 | [C₃H₅]⁺ | Allyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light, which corresponds to the promotion of electrons to higher energy orbitals. For aromatic compounds like this compound, the absorption is primarily due to π → π* electronic transitions within the benzene (B151609) ring. msu.edu

The spectrum is expected to show two main absorption bands:

An intense band (the primary band) around 200-230 nm.

A less intense band (the secondary band) with more fine structure around 270-290 nm. researchgate.net

The positions and intensities of these bands (λ_max) are influenced by the substituents on the ring. The hydroxyl and allyloxy groups (auxochromes) typically cause a bathochromic shift (a shift to longer wavelengths) compared to unsubstituted benzene. nih.gov

Fluorescence spectroscopy involves exciting a molecule at its absorption wavelength and measuring the light it emits at a longer wavelength. Phenolic compounds are known to be fluorescent. omlc.org The fluorescence of this compound would be expected, with an excitation maximum likely near its UV absorption maximum (~280 nm) and an emission maximum at a longer wavelength, typically in the 300-350 nm range. researchgate.netaatbio.com The presence of the heavy chlorine atom may, however, lead to some quenching of the fluorescence intensity compared to non-halogenated analogues.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique in the characterization of chemical compounds, providing quantitative information about the elemental composition of a substance. This method is crucial for verifying the empirical formula of a newly synthesized compound like this compound. The analysis involves the combustion of a small, precisely weighed sample of the compound, followed by the quantitative determination of the resulting combustion products, such as carbon dioxide, water, and hydrogen halides. From these measurements, the percentage of each element (carbon, hydrogen, and chlorine in this case) in the original sample can be calculated.

The experimentally determined elemental composition is then compared with the theoretical percentages calculated from the compound's molecular formula (C₉H₉ClO). A close agreement between the "found" and "calculated" values serves as a strong indicator of the sample's purity and confirms its chemical identity.

Detailed Research Findings

For the purpose of illustrating the application of this methodology, the following table presents the theoretical elemental composition of this compound, as calculated from its molecular formula. In a typical research setting, these calculated values would be compared against experimentally determined ("found") values to verify the compound's composition.

Interactive Data Table: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |

| Carbon | C | 12.01 | 9 | 108.09 | 64.11 |

| Hydrogen | H | 1.008 | 9 | 9.072 | 5.38 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 21.03 |

| Oxygen | O | 16.00 | 2 | 32.00 | 19.48 |

| Total | 184.612 | 100.00 |

It is important to note that without access to experimental data from a peer-reviewed scientific journal that has specifically synthesized and characterized this compound, the "found" values for its elemental composition cannot be provided. The verification of a compound's structure and purity relies on the close correlation between such theoretical calculations and the results obtained through experimental analysis.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical methods are employed to calculate the electronic structure of 3-Allyloxy-4-chlorophenol, offering deep insights into its stability, geometry, and electronic characteristics. These calculations are foundational for understanding its chemical behavior.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties of phenolic compounds due to its favorable balance of computational cost and accuracy. imist.maresearchgate.net For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), can determine various quantum chemical descriptors. imist.ma These descriptors help in understanding the molecule's reactivity. mdpi.com

Key electronic properties and global reactivity descriptors that can be calculated include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of these frontier orbitals are crucial. The HOMO energy relates to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of chemical stability. imist.ma

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule, identifying electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). mdpi.com

| Quantum Descriptor | Significance for this compound | Typical Calculated Value (for p-chlorophenol) imist.ma |

|---|---|---|

| HOMO-LUMO Energy Gap (ΔE) | Indicates chemical stability and reactivity. A smaller gap suggests higher reactivity. | 5.7313 eV |

| Chemical Hardness (η) | Measures resistance to change in electron distribution. | 2.8656 eV |

| Electronegativity (χ) | Measures the power of the molecule to attract electrons. | 3.8656 eV |

| Electrophilicity Index (ω) | Quantifies the ability of the molecule to accept electrons. | 1.2 eV |

Ab initio molecular orbital methods, which are based on first principles without empirical parameterization, provide a high level of theoretical accuracy for studying reaction mechanisms. nih.gov These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are essential for obtaining precise energetic details of reaction pathways, especially for complex processes like rearrangements. nist.gov

For reactions involving this compound, ab initio calculations are used to:

Accurately map the potential energy surface of a reaction. researchgate.net

Determine the geometries and energies of reactants, intermediates, transition states, and products. nih.gov

Investigate the formation and stability of radical intermediates that may occur in degradation or combustion pathways of related chlorinated phenols. nih.gov

While computationally more demanding than DFT, the accuracy of ab initio methods is critical for validating mechanistic hypotheses and providing benchmark data for less computationally expensive methods.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is indispensable for elucidating the detailed steps of chemical transformations. For this compound, the most significant reaction is the Claisen rearrangement, a type of pericyclic, sigmatropic rearrangement.

The aromatic Claisen rearrangement of this compound is a nih.govnih.gov-sigmatropic shift where the allyl group migrates from the oxygen atom to an ortho position on the benzene (B151609) ring. organic-chemistry.orgslideshare.net Computational modeling is used to locate and characterize the transition state (TS) of this concerted reaction.

The analysis typically reveals:

A Cyclic Transition State: The reaction proceeds through a highly ordered, cyclic six-membered transition state, often preferring a chair-like conformation. organic-chemistry.org

Synchronicity: The process involves the simultaneous breaking of the O–C(allyl) bond and the formation of the C(ortho)–C(allyl) bond. nih.gov However, computational studies can reveal the degree of synchronicity, showing whether bond breaking or formation is more advanced in the TS.

Vibrational Analysis: Frequency calculations are performed to confirm the nature of the stationary point on the potential energy surface. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction coordinate.

| Feature | Description |

|---|---|

| Reaction Type | nih.govnih.gov-Sigmatropic Rearrangement (Aromatic Claisen Rearrangement) organic-chemistry.org |

| Transition State Geometry | Concerted, cyclic, six-membered structure, typically a chair-like conformation. organic-chemistry.org |

| Key Bond Changes | Simultaneous cleavage of the ether O-C bond and formation of a new C-C bond at the ortho position. nih.gov |

| Computational Verification | Characterized by a single imaginary frequency in vibrational analysis. |

By calculating the energies of the reactant, transition state, and products, computational models can construct a complete energetic profile for the transformation of this compound.

The typical pathway for the aromatic Claisen rearrangement involves two main steps:

Rearrangement: The initial molecule undergoes the nih.govnih.gov-sigmatropic shift to form a non-aromatic cyclohexadienone intermediate. This step involves overcoming a significant activation energy barrier corresponding to the cyclic transition state.

Tautomerization: The cyclohexadienone intermediate rapidly tautomerizes to regain aromaticity, yielding the final stable product, 2-allyl-4-chlorophenol (B86584). This step is typically very fast and has a low activation barrier.

Structure-Reactivity and Selectivity Relationships

Computational studies can effectively explain the relationship between the molecular structure of this compound and its chemical reactivity and selectivity. The substituents on the phenyl ring play a critical role in directing the outcome of the Claisen rearrangement.

Electronic Effects: The hydroxyl group (after conversion to the allyloxy ether) is an activating, ortho-para directing group, while the chlorine atom is a deactivating but also ortho-para directing group. DFT calculations of electron density and MEP maps can quantify how these competing effects influence the nucleophilicity of the different carbon atoms on the aromatic ring. The positions ortho to the oxygen are electronically enriched, favoring the migration of the allyl group to these sites.

Regioselectivity: The Claisen rearrangement is highly regioselective. The allyl group almost exclusively migrates to the available ortho position (C2). If both ortho positions were blocked, the rearrangement would proceed to the para position via a subsequent Cope rearrangement. organic-chemistry.orgslideshare.net Computational models can predict the energy barriers for migration to different positions, confirming that the ortho pathway is energetically favored.

| Structural Feature | Influence on Reactivity and Selectivity |

|---|---|

| Allyloxy Group (-O-allyl) | Strongly electron-donating, activating the ring for the rearrangement and directing the allyl group to the ortho position. |

| Chlorine Atom (-Cl) | Electron-withdrawing (inductive effect) but ortho-para directing (resonance effect). Its position at C4 does not sterically hinder ortho migration. |

| Overall Effect | The reaction is directed to the unoccupied C2 position, leading to the formation of 2-allyl-4-chlorophenol as the major product. |

Chemical Applications in Materials Science and Polymer Chemistry

Polymerizable Monomers and their Role in Polymer Synthesis

The presence of the allyl group (H₂C=CH-CH₂) in 3-Allyloxy-4-chlorophenol imparts the ability to act as a monomer in polymerization reactions. Allyl monomers are a distinct class of compounds that can undergo polymerization, typically yielding polymers of low to moderate molecular weight. This characteristic makes them suitable for creating oligomers or for incorporation into larger polymer structures through copolymerization.

The design of monomers based on this compound leverages its reactive sites for creating polymers with tailored properties. The primary route for polymerization involves the double bond of the allyl group. This functionality allows for its participation in various polymerization mechanisms, including free-radical polymerization.

The synthesis strategy for incorporating this monomer into a polymer chain would typically involve reacting it in the presence of a radical initiator. The phenolic hydroxyl group and the chloro-substituent on the aromatic ring remain as pendant groups along the polymer backbone. These functional groups can then be used for subsequent post-polymerization modifications, allowing for the introduction of a wide range of chemical functionalities and the tuning of the final polymer's properties. The synthesis of polymers from allyl-functionalized initiators or monomers is a well-established method for producing materials with diverse characteristics. nih.gov

Due to the relatively slow polymerization kinetics of many allyl monomers, they are frequently used in the synthesis of copolymers and terpolymers. By copolymerizing this compound with other vinyl monomers (e.g., styrenes, acrylates, methacrylates), it is possible to precisely control the properties of the resulting material. The incorporation of the this compound unit can introduce specific functionalities, such as improved thermal stability, altered refractive index, or sites for cross-linking.

For instance, the synthesis of copolymers and terpolymers of methyl methacrylate (B99206) with polymerizable stabilizers containing allyl groups has been successfully demonstrated. researchgate.net This approach allows for the permanent anchoring of the stabilizing moiety into the polymer matrix, preventing its migration or leaching over time. The different reactivities of the double bonds in allyl monomers compared to other comonomers are a key consideration in designing these materials. dntb.gov.ua

Table 1: Polymer Synthesis with this compound

| Polymer Type | Monomer Role | Potential Comonomers | Resulting Feature |

|---|---|---|---|

| Homopolymer | Primary Monomer | None | Polymer with pendant chlorophenol groups |

| Copolymer | Functional Comonomer | Styrene, Methyl Methacrylate | Modified thermal and optical properties |

| Terpolymer | Specialty Comonomer | Acrylonitrile, Butadiene | Introduction of specific functional sites |

| Cross-linked Polymer | Cross-linking Agent | Diallyl phthalate, Divinylbenzene | Thermoset material with enhanced rigidity |

Functionality as Polymer Additives and Stabilizers

Beyond its role as a monomer, this compound and similar phenolic structures can be incorporated into polymer formulations as additives to enhance stability and performance.

Polymers are susceptible to degradation upon exposure to ultraviolet (UV) radiation from sunlight, which can lead to discoloration, embrittlement, and loss of mechanical properties. canada.caresearchgate.net Phenolic compounds, like this compound, can function as effective photostabilizers through several mechanisms. vinatiorganics.com

The primary mechanisms by which such additives protect polymers include:

UV Absorption : The aromatic ring structure can absorb harmful UV radiation and dissipate the energy as heat, thereby shielding the polymer matrix from photodegradation. Aromatic compounds are known to have a filtrating action that depends on their absorption characteristics. cu.edu.egnih.gov

Radical Scavenging : The most critical role of phenolic additives is as radical scavengers. UV exposure can generate highly reactive free radicals within the polymer. The phenolic hydroxyl group can donate a hydrogen atom to these radicals, neutralizing them and terminating the degradative chain reaction. canada.cacu.edu.eg This process forms a stable phenoxyl radical that does not propagate the degradation.

Peroxide Decomposition : Phenolic antioxidants can also contribute to the decomposition of hydroperoxides, which are key intermediates in the photo-oxidation process, into non-radical, stable products. nih.gov

By interrupting the degradation cycle, these stabilizers significantly extend the useful lifetime of polymeric materials. canada.ca

Table 2: Photostabilization Mechanisms

| Mechanism | Description | Role of this compound Structure |

|---|---|---|

| UV Screening | Absorption of incident UV photons before they can be absorbed by the polymer's chromophores. canada.ca | The substituted benzene (B151609) ring absorbs UV radiation. |

| Radical Scavenging | Interruption of degradative chain reactions by donating a hydrogen atom to neutralize free radicals. canada.canih.gov | The phenolic hydroxyl (-OH) group acts as a hydrogen donor. |

| Peroxide Decomposition | Catalyzing the breakdown of unstable hydroperoxide groups into non-radical products. cu.edu.eg | The phenolic moiety can participate in redox reactions to decompose peroxides. |

| Excited State Quenching | Deactivation of excited polymer species through energy transfer. cu.edu.eg | The aromatic system can accept energy from excited chromophores. |

Enhanced Durability : The primary benefit is improved resistance to environmental factors, particularly UV radiation and oxidation. This leads to a longer service life, maintaining the material's mechanical integrity, such as tensile strength and flexibility, and preventing premature embrittlement or cracking. vinatiorganics.com

Thermal Stability : Phenolic antioxidants also serve as thermal stabilizers by inhibiting degradation pathways triggered by high temperatures during processing and end-use. vinatiorganics.com

Processing Stability : During manufacturing processes like extrusion or molding, polymers are subjected to heat and mechanical stress, which can initiate degradation. Phenolic stabilizers mitigate these effects, leading to better melt viscosity control and improved processing efficiency. vinatiorganics.com

Aesthetic Preservation : By preventing photo-oxidation, these additives help maintain the color and appearance of the polymer, preventing the yellowing and surface cracking that often occurs with UV exposure. vinatiorganics.com

Role as Intermediates in Specialized Fine Chemical Synthesis

This compound is a valuable building block in multi-step organic synthesis due to its multiple reactive sites. The phenol (B47542), allyl ether, and chlorinated aromatic ring can all be selectively targeted for chemical transformations, making it a versatile intermediate for producing more complex molecules.

The synthesis of functionalized aniline (B41778) derivatives, for example, often starts from substituted phenols. A multi-step process can involve reactions such as nitration, halogenation, allylation, and reduction of a nitro group to form a complex aniline. nih.gov The structure of this compound provides a pre-functionalized starting point for similar synthetic pathways.

Potential synthetic transformations include:

Claisen Rearrangement : The allyl ether can be thermally or catalytically rearranged to introduce the allyl group directly onto the aromatic ring, forming an allylphenol derivative.

Derivatization of the Phenolic Group : The hydroxyl group can be etherified, esterified, or used in other reactions to build more complex structures.

Modification of the Allyl Group : The double bond of the allyl group can undergo various addition reactions, oxidation, or metathesis to introduce new functionalities.

Nucleophilic Aromatic Substitution : The chlorine atom can potentially be displaced by strong nucleophiles under specific conditions to further functionalize the aromatic ring.

This versatility makes this compound a useful intermediate for the synthesis of pharmaceuticals, agrochemicals, and other high-value specialty chemicals.

Environmental Chemical Transformations of Chlorophenols Excluding Ecotoxicology

Degradation Pathways and Reaction Mechanisms

Detailed experimental studies on the degradation pathways and reaction mechanisms specifically for 3-Allyloxy-4-chlorophenol are not available in the current body of scientific literature. Research in this area has largely concentrated on simpler, more common chlorophenolic structures.

Photochemical Degradation in Aqueous Systems

No specific studies on the photochemical degradation of this compound in aqueous systems were identified. For comparison, the photodegradation of 4-chlorophenol (B41353) (4-CP) has been shown to proceed, albeit slowly, under UV irradiation alone. sigmaaldrich.com The process is significantly enhanced by the addition of hydrogen peroxide (the UV/H₂O₂ process) or through the photo-Fenton process (UV/H₂O₂/Fe²⁺), which can achieve complete mineralization. sigmaaldrich.comnih.gov The degradation of 4-CP in these systems is understood to follow first-order kinetics. nih.gov The presence of the allyloxy group in this compound would likely influence its photochemical behavior, potentially offering additional reaction sites, but this has not been experimentally verified.

Advanced Oxidation Processes (AOPs) for Chlorophenol Remediation

Advanced Oxidation Processes (AOPs) are recognized as effective methods for the degradation of recalcitrant organic pollutants, including chlorophenols. mdpi.comrsc.org These processes rely on the generation of highly reactive species, most notably the hydroxyl radical (•OH). While AOPs have been extensively studied for various chlorophenols, specific applications and mechanistic studies for this compound are absent from the literature.

There is no available research specifically detailing the degradation of this compound using Fenton-like oxidation systems. Studies on 4-chlorophenol have demonstrated that Fenton-like systems, which utilize solid catalysts to activate hydrogen peroxide, can be effective for its degradation. whiterose.ac.ukrsc.orgresearchgate.net For instance, magnetic Au–Fe₃O₄ nanocomposites have been used to efficiently catalyze the oxidation of 4-CP at near-neutral pH, with the primary reactive species identified as hydroxyl radicals. rsc.orgresearchgate.net The degradation mechanism involves the generation of •OH radicals that attack the aromatic ring. whiterose.ac.uk The specific influence of the 3-allyloxy substituent on the efficacy and pathway of Fenton-like oxidation remains an unstudied area.

No literature was found concerning the piezo-catalytic dechlorination of this compound. This emerging AOP has been successfully applied to 4-chlorophenol, where ultrasonic vibration of a piezoelectric catalyst like BaTiO₃ generates a potential that leads to the formation of various reactive species, including •OH radicals. nih.gov This process has been shown to not only degrade 4-CP but also to effectively dechlorinate it, yielding products such as hydroquinone, benzoquinone, and phenol (B47542). nih.gov Whether this compound would be amenable to this degradation method is unknown.

Specific studies on the catalytic hydrodechlorination (HDC) of this compound could not be located. Catalytic HDC is a promising method for the detoxification of chlorinated organic compounds, typically using a noble metal catalyst (like palladium) and a hydrogen source to cleave the carbon-chlorine bond. mdpi.comrsc.org Extensive research on 4-chlorophenol has shown that Pd-based catalysts, sometimes modified with other metals like copper, are highly effective. rsc.orgrsc.org The primary product of 4-CP hydrodechlorination is phenol, with the process inhibiting further hydrogenation of the phenol product. rsc.org The reactivity and product distribution from the HDC of this compound would depend on the interplay between the chlorine, hydroxyl, and allyloxy functional groups, which has not been experimentally determined.

Chemical Transformation Products and By-products Characterization

Without experimental degradation studies on this compound, a characterization of its specific chemical transformation products and by-products is not possible. For analogous compounds like 4-chlorophenol, degradation via AOPs is known to produce a variety of intermediates. For example, the oxidation of 4-CP can lead to the formation of aromatic intermediates such as hydroquinone, 4-chlororesorcinol, and 4-chlorocatechol, which are then further oxidized to low molecular weight carboxylic acids like malic, malonic, oxalic, acetic, and formic acid before eventual mineralization. nih.gov The presence of the allyloxy group on the benzene (B151609) ring of this compound would introduce different potential cleavage and reaction sites, leading to a distinct profile of transformation products that has yet to be identified.

Environmental Distribution and Fate: Adsorption, Volatilization, and Persistence (Chemical Aspects)

The environmental fate of chlorophenols is significantly dependent on factors such as the number and position of chlorine atoms on the aromatic ring, as well as the presence of other functional groups. cdc.govcdc.gov Generally, chlorophenols are considered to be moderately persistent in the environment. cdc.gov Their distribution is largely influenced by pH, as they can exist in either a protonated (phenolic) or a deprotonated (phenolate) form, with the latter being more water-soluble. cdc.gov

Adsorption

Adsorption to soil and sediment is a key process influencing the environmental mobility of chlorophenols. cdc.gov This process is primarily driven by the compound's hydrophobicity and the organic carbon content of the soil. researchgate.net For chlorophenols, an increase in chlorine substitution generally leads to increased hydrophobicity and, consequently, stronger adsorption. pan.pl The allyloxy group in this compound is also expected to contribute to its hydrophobic character.

Under acidic conditions, chlorophenols tend to be in their less soluble, neutral form, which favors adsorption to soil surfaces. nih.gov Conversely, under neutral to alkaline conditions, they are more likely to be in their ionized, more water-soluble form, which reduces their tendency to adsorb and increases their mobility in soil. cdc.govnih.gov

Studies on various chlorophenols have demonstrated their adsorption potential on different media. For instance, the adsorption of phenol and its chloro-derivatives has been investigated on modified halloysite (B83129) nanotubes, with the Langmuir multi-center adsorption model providing a good representation of the experimental data. nih.govmdpi.com The mechanism of adsorption can involve both electrostatic interactions and partitioning, depending on the specific form of the chlorophenol. pan.pl

To provide a quantitative perspective on the adsorption of a related compound, the following table presents data for 4-chlorophenol.

Table 1: Environmental Fate and Transport Properties of 4-Chlorophenol

| Property | Experimental Average | Predicted Average | Unit |

| Soil Adsorption Coefficient (Koc) | 162 | 162 | L/kg |

| Bioconcentration Factor | 20.1 | 27.4 | L/kg |

Data sourced from the US Environmental Protection Agency (EPA) CompTox Chemicals Dashboard for 4-Chlorophenol. epa.gov

Volatilization

Volatilization from water and soil surfaces is another potential transport pathway for chlorophenols in the environment. This process is governed by the compound's vapor pressure and Henry's Law constant. Generally, monochlorophenols are more volatile than more highly chlorinated phenols. cdc.gov

The pH of the environmental medium plays a crucial role in the volatilization of chlorophenols. nih.gov In acidic conditions, where the neutral form predominates, volatilization is more significant. nih.gov However, in neutral to alkaline environments, the formation of the less volatile phenolate (B1203915) ion reduces the likelihood of volatilization from water and moist soils. cdc.govnih.gov Given that this compound is a substituted monochlorophenol, it is expected to have some potential for volatilization, particularly from acidic soils or water bodies.

Persistence

The persistence of chlorophenols in the environment is determined by their resistance to various degradation processes, including biodegradation and chemical degradation. nih.gov The presence of chlorine atoms on the phenol ring generally increases the resistance of these compounds to microbial degradation. cdc.govnih.gov The position of the chlorine atoms can also influence the rate of degradation. cdc.gov

Chlorophenols are generally considered to be moderately persistent. cdc.gov While they are susceptible to degradation, the process can be slow. researchgate.net For instance, the biodegradation half-life of 4-chlorophenol is estimated to be around 5.37 days. epa.gov However, in some environments, chlorophenols can persist for much longer periods. researchgate.net

The recalcitrant nature of chlorophenolic compounds is a significant environmental concern. researchgate.netnih.govmedwinpublishers.com Their persistence can lead to long-term contamination of soil and water resources. researchgate.net Thermal and chemical degradation of chlorophenols can also lead to the formation of other harmful substances. nih.gov

The following table provides a summary of persistence-related data for 4-chlorophenol, which can serve as an analogue for understanding the potential persistence of this compound.

Table 2: Degradation and Half-Life Data for 4-Chlorophenol

| Property | Experimental Average | Predicted Average | Unit |

| Biodegradation Half-Life | 5.37 | 5.37 | days |

| Atmospheric Hydroxylation Rate | 5.89e-12 | 5.89e-12 | cm³/molecule·sec |

| Fish Biotransformation Half-Life (Km) | 0.389 | 0.389 | days |

Data sourced from the US Environmental Protection Agency (EPA) CompTox Chemicals Dashboard for 4-Chlorophenol. epa.gov

Future Research Directions and Emerging Avenues

Innovations in Green Synthetic Methodologies for Aromatic Allyl Ethers

The synthesis of aromatic allyl ethers, including 3-Allyloxy-4-chlorophenol, has traditionally relied on methods like the Williamson ether synthesis, which can involve harsh conditions and the use of toxic solvents and reagents. Emerging research is focused on developing greener, more sustainable synthetic routes. A key area of innovation is the use of Phase Transfer Catalysis (PTC), which allows reactions to proceed in two-phase systems under milder and safer conditions, often with high yields and selectivity. mdpi.com

Another significant advancement is the development of non-catalytic, solvent-free reaction conditions. For instance, using solid sodium hydroxide (B78521) with an excess of the parent alcohol can lead to excellent yields of the mono-O-allylated product in a relatively short time, minimizing waste. mdpi.com Furthermore, research is moving towards replacing traditional allyl halides with greener allylating agents like allyl alcohol, allylic acetates, or allylic carbonates. Although these methods can require expensive catalysts, they avoid the formation of halide waste, aligning with the principles of green chemistry. mdpi.com

| Methodology | Traditional Approach | Green Innovation | Key Advantages of Innovation |

|---|---|---|---|

| Catalysis | Stoichiometric strong bases | Phase Transfer Catalysis (PTC) | Milder conditions, higher selectivity, improved safety mdpi.com |

| Solvents | Use of volatile organic solvents | Solvent-free conditions | Reduced waste, lower environmental impact, improved process safety mdpi.com |

| Reagents | Allyl halides (e.g., allyl chloride) | Allyl alcohol, allylic acetates, allylic carbonates | Avoids formation of halide by-products mdpi.com |

Discovery of Novel Reactivity and Transformation Pathways

The bifunctional nature of this compound, with its reactive allyl group and substituted aromatic ring, offers a rich landscape for exploring novel chemical transformations. The allyl ether moiety is well-known to undergo the Claisen rearrangement, a thermally or Lewis-acid-catalyzed sigmatropic rearrangement that would transform this compound into a C-allylated chlorophenol. Recent studies on analogous systems, such as 3-allyloxy-4H-chromenones, have demonstrated highly efficient and selective asymmetric cambridge.orgnih.gov- and nih.govnih.gov-O-to-C sigmatropic rearrangements using chiral N,N'-dioxide-metal complexes, suggesting that similar catalytic systems could unlock new stereoselective transformations for this compound. researchgate.net

The chlorophenol ring itself presents opportunities for selective reactions. Research has shown that chlorophenols can be selectively oxidized or reduced. umich.edu For example, studies on similar compounds demonstrate that 4-chlorophenol (B41353) can be oxidized to 1,4-benzoquinone, while 2,4-dichlorophenol (B122985) can be selectively reduced to 4-chlorophenol using reagents like potassium nitrosodisulfonate, with the reaction pathway being highly dependent on pH, temperature, and reactant ratios. umich.eduresearchgate.net Furthermore, the degradation pathways of chlorophenols can involve hydroxylation followed by ring cleavage, opening avenues for converting these molecules into valuable aliphatic compounds. nih.govresearchgate.net

| Molecular Moiety | Potential Transformation | Description | Potential Products |

|---|---|---|---|

| Allyl Ether | Claisen Rearrangement | A nih.govnih.gov-sigmatropic rearrangement moving the allyl group from the oxygen to a carbon on the aromatic ring. researchgate.net | C-allyl-4-chlorohydroquinone derivatives |

| Allyl Group | Oxidation/Epoxidation | Conversion of the double bond to an epoxide or diol, creating precursors for polymers. mdpi.com | Glycidyl ethers, diols |

| Chlorophenol Ring | Selective Oxidation | Oxidation of the phenol (B47542) to a quinone, a valuable chemical intermediate. researchgate.net | Substituted benzoquinones |

| Chlorophenol Ring | Reductive Dechlorination | Removal of the chlorine atom, a key step in detoxification and bioremediation pathways. microbe.com | 3-Allyloxyphenol |

Development of Advanced Functional Materials

The molecular structure of this compound makes it a promising monomer for the synthesis of advanced functional materials. Phenolic compounds have historically been foundational in polymer chemistry, with Bakelite, the first fully synthetic polymer, being derived from phenol and formaldehyde. brainkart.com More recently, research has focused on creating polymers from phenols that possess specific functionalities, such as antioxidant properties. nih.govresearchgate.net

The allyl group in this compound is particularly useful for polymerization. It can participate in addition polymerization or be functionalized through reactions like thiol-ene "click" chemistry to create cross-linked networks or to graft the molecule onto other polymer backbones. mdpi.com The resulting polymers could have tailored properties. The chlorophenol unit might impart flame retardancy or increased chemical resistance, while the ether linkage provides flexibility. These polymers could find applications in coatings, adhesives, or as components in composites and electronic materials. thermofisher.com The broader field of advanced functional materials is continually seeking novel monomers to create materials for applications in energy, electronics, and medicine, representing a significant opportunity for derivatives of this compound. wiley.com

| Polymer Type | Potential Synthesis Route | Key Structural Feature | Potential Application |

|---|---|---|---|

| Poly(allyl ether)s | Free radical or cationic polymerization | Allyl group | UV-cured coatings, crosslinkers mdpi.com |

| Phenolic Resins | Condensation with aldehydes (e.g., formaldehyde) | Phenolic ring | Thermosetting plastics, adhesives, composites brainkart.com |

| Functional Polyolefins | Grafting onto polyolefin backbone via the allyl group | Chlorine atom, ether linkage | Flame-retardant materials, specialty packaging |

| Antioxidant Polymers | Enzyme-catalyzed polymerization | Phenolic hydroxyl group | Biomedical materials, food packaging additives nih.govresearchgate.net |

Enhanced Computational Modeling for Predictive Chemistry

The advancement of computational chemistry and machine learning offers a powerful, non-experimental route to explore the potential of this compound. These predictive models can accelerate research by forecasting molecular properties, reaction outcomes, and environmental impact, thereby guiding laboratory efforts. rsc.org

Graph neural networks, a form of machine learning, can learn directly from molecular structures to predict a wide range of properties with high accuracy, often outperforming conventional models that rely on pre-defined chemical features. chemrxiv.org For this compound, these tools could be used to predict its solubility, reactivity in different chemical environments, and potential toxicity. Furthermore, machine learning models are being developed to predict the pathways of complex reactions, including radical mechanisms, which could help in discovering novel transformations for this compound. neurips.cc This "in silico" approach can screen vast numbers of potential reactions and derivative structures, identifying the most promising candidates for synthesis and application in advanced materials, thus saving significant time and resources. frontiersin.org

| Computational Tool/Method | Application to this compound | Potential Outcome |

|---|---|---|

| Graph Neural Networks (GNNs) | Prediction of physicochemical and environmental properties. chemrxiv.org | Accurate estimation of solubility, reactivity, toxicity, and biodegradability. |

| Quantum Mechanics (QM) Simulations | Modeling of reaction mechanisms and transition states. | Understanding reaction pathways, such as the Claisen rearrangement, and predicting product distribution. |

| Machine Learning for Reactivity | Prediction of reaction outcomes and discovery of new transformation pathways. rsc.orgneurips.cc | Identification of novel reactions and optimal conditions, guiding experimental design. |

| Molecular Dynamics (MD) Simulations | Modeling of polymers derived from the compound. | Predicting material properties like thermal stability, mechanical strength, and flexibility. |

Sustainable Chemistry Initiatives for Chlorophenol-Related Compounds

Chlorophenols are recognized as significant environmental contaminants, often originating from industrial processes like the production of pesticides and the bleaching of pulp. cambridge.orgcambridge.orgnih.gov A major focus of sustainable chemistry is the development of effective methods to remediate environments contaminated with these compounds. Bioremediation, which uses microorganisms to break down pollutants, is a key environmentally friendly and cost-effective strategy. researchgate.net

Future research will likely concentrate on enhancing these bioremediation processes. This includes exploring both aerobic and anaerobic biodegradation pathways, as different microorganisms are effective under different conditions. microbe.com For instance, under anaerobic conditions, some bacteria can use chlorinated phenols as electron acceptors in a process called reductive dechlorination, effectively removing chlorine atoms from the aromatic ring. microbe.comresearchgate.net Innovations in this area include combining microbial treatment with other technologies, such as non-thermal atmospheric-pressure plasma, to generate reactive species that assist in the breakdown of persistent chlorophenols and their toxic intermediates. nih.gov Another emerging avenue is the use of enzymes immobilized on stable carriers like clay minerals, which can improve enzyme stability and reusability for wastewater treatment. mdpi.com These initiatives are crucial for managing the lifecycle of chlorophenol-related compounds and mitigating their environmental impact.

| Initiative | Description | Key Research Focus |

|---|---|---|

| Aerobic Bioremediation | Use of bacteria and fungi that utilize oxygen to break down chlorophenols, often using them as a carbon source. microbe.com | Identifying novel microbial strains and optimizing conditions (e.g., oxygen levels, nutrients). |

| Anaerobic Bioremediation | Degradation in the absence of oxygen, often via reductive dechlorination by specific bacteria like Dehalococcoides. microbe.comresearchgate.net | Bioaugmentation with specific microbial cultures and providing suitable electron donors. |

| Hybrid Treatment Systems | Combining biological degradation with chemical or physical processes to enhance efficiency. nih.gov | Synergistic effects of plasma, photocatalysis, or advanced oxidation processes with microbial action. |

| Enzymatic Degradation | Using isolated enzymes (e.g., oxygenases) to target and break down chlorophenol structures. mdpi.comresearchgate.net | Enzyme immobilization on supports to increase stability and enable reuse in bioreactors. |

| Phytoremediation | Using plants to absorb and degrade or sequester chlorophenols from soil and water. | Identifying hyperaccumulator plant species and understanding metabolic pathways within the plants. |

常见问题

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-Allyloxy-4-chlorophenol in laboratory settings?

- Methodological Answer :

- Exposure Control : Adhere to Protective Action Criteria (PAC): PAC-1 (2.1 mg/m³), PAC-2 (23 mg/m³), and PAC-3 (140 mg/m³) for airborne exposure limits. Use fume hoods to maintain concentrations below PAC-1 .

- Personal Protection : Wear nitrile gloves and lab coats. Wash hands thoroughly after handling. Avoid ingestion; rinse mouth immediately if accidental exposure occurs .

- Spill Management : Absorb spills with inert materials (e.g., sand, diatomaceous earth) and dispose as hazardous waste. Prevent entry into waterways .

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Methodological Answer :

- Nucleophilic Substitution : React 4-chloro-3-hydroxyphenol with allyl bromide in polar aprotic solvents (e.g., DMF) under basic conditions (K₂CO₃ or NaH). Typical yields range from 60–75% .

- Optimization Tips : Use anhydrous conditions to minimize hydrolysis. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 4:1) .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Confirm allyloxy group presence (δ 4.5–5.5 ppm for allylic protons; δ 60–70 ppm for ether carbons).

- FT-IR : Detect C-O-C stretching (1050–1250 cm⁻¹) and phenolic O-H (3200–3600 cm⁻¹) .

- Chromatography : HPLC (C18 column, acetonitrile/water gradient) for purity assessment (>95%) .

Advanced Research Questions

Q. How can reaction pathways for this compound be mechanistically validated?

- Methodological Answer :

- Isotopic Labeling : Use deuterated allyl bromide to track oxygen-allyl bonding in substitution reactions. Compare kinetic isotope effects (KIE) to confirm SN2 mechanisms .

- Computational Modeling : Apply DFT calculations (e.g., B3LYP/6-31G*) to simulate transition states and activation energies for allylation steps .

Q. What strategies resolve contradictory data in reaction yield optimization studies?

- Methodological Answer :

- Design of Experiments (DOE) : Use factorial designs to isolate variables (e.g., solvent polarity, base strength). For example, a 2³ factorial design can optimize temperature (60–100°C), solvent (DMF vs. DMSO), and catalyst (K₂CO₃ vs. NaH) .

- Orthogonal Validation : Cross-check yields via HPLC and ¹H NMR integration. Replicate experiments under inert (N₂) vs. ambient conditions to rule out oxidation artifacts .

Q. What are the environmental degradation pathways of this compound?

- Methodological Answer :

- Photolysis : Exclude UV light (λ > 290 nm) to study cleavage of the allyloxy group. Detect chlorophenol derivatives via LC-MS .

- Biodegradation : Use soil slurry assays (OECD 301B) with Pseudomonas spp. Monitor metabolite formation (e.g., 4-chlorocatechol) over 28 days .

Q. How can crystallographic data improve structural analysis of derivatives?

- Methodological Answer :

- Single-Crystal X-Ray Diffraction : Resolve bond angles and dihedral distortions in halogenated derivatives. For example, a spiro[4.5]dec-3-en-4-yl derivative showed a 12° deviation in the chlorophenyl ring .

- Comparative Analysis : Overlay experimental and computational (Mercury 4.0) structures to validate steric effects on reactivity .

Notes

- Advanced questions emphasize mechanistic validation and interdisciplinary approaches (e.g., computational + experimental).

- Methodological answers integrate peer-reviewed protocols and case studies for reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。